monochlorotriazinyl--cyclodextrin monochlorotriazinyl--cyclodextrin
Brand Name: Vulcanchem
CAS No.: 187820-08-2
VCID: VC0221527
InChI:
SMILES:
Molecular Formula: C15H25Cl2N3O2
Molecular Weight: 0

monochlorotriazinyl--cyclodextrin

CAS No.: 187820-08-2

Cat. No.: VC0221527

Molecular Formula: C15H25Cl2N3O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

monochlorotriazinyl--cyclodextrin - 187820-08-2

Specification

CAS No. 187820-08-2
Molecular Formula C15H25Cl2N3O2
Molecular Weight 0

Introduction

Structure and Chemical Properties

MCT-β-CD is synthesized through the reaction between cyanuric chloride and β-cyclodextrin (β-CD) . The resulting molecular structure retains the toroidal shape characteristic of cyclodextrins while incorporating monochlorotriazinyl groups as reactive anchors that can form stable covalent bonds with nucleophilic groups .

The structure of MCT-β-CD has been confirmed through various analytical techniques including FTIR, 1HNMR, and ESI-MS . FTIR spectrum analysis reveals distinctive absorption bands, including:

  • OH stretching of the cyclodextrin moiety at 3400 cm^-1

  • C-H stretching at 2940 and 2860 cm^-1

  • C=N stretching vibration of the triazinyl group at 1740 cm^-1

  • Triazinyl ring stretching vibrations at 1468 and 1622 cm^-1

Physical Properties

MCT-β-CD exhibits several important physical properties that differentiate it from native β-cyclodextrin:

PropertyMCT-β-CDNative β-CDReference
Water solubility at room temperature0.40 g/mL0.018 g/mL
Average substitution degree (DS)1.43-
Optimized DS per anhydroglucose0.4-
Initial decomposition temperature231.4°C297.8°C
Pyrolysis activation energy113.9 KJ/mol350.6 KJ/mol
Pre-exponential factor1.39×10^101.11×10^31

The distinctive properties of MCT-β-CD, particularly its increased water solubility compared to native β-CD, make it suitable for various applications where native cyclodextrins would be limited by solubility constraints .

Thermal Characteristics and Stability

The thermal behavior of MCT-β-CD differs significantly from that of native β-CD and other derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies have provided valuable insights into these differences.

Pyrolysis Characteristics

MCT-β-CD demonstrates lower thermal stability compared to both β-CD and HP-β-CD. Pyrolysis studies reveal that MCT-β-CD begins decomposing at 231.4°C, which is considerably lower than the initial decomposition temperatures of β-CD (297.8°C) and HP-β-CD (309.5°C) .

During the pyrolysis process, MCT-β-CD exhibits a distinct degradation pattern:

  • The monochlorotriazinyl group decomposes first

  • The cyclodextrin skeleton subsequently degrades

  • The solid residuals of MCT-β-CD are relatively high (approximately 75%) due to the presence of NaCl in the MCT-β-CD sample

Kinetic Parameters

The kinetic parameters of MCT-β-CD thermal degradation have been calculated using the Coats-Redfern method. The activation energy and pre-exponential factor values of MCT-β-CD are considerably lower than those of β-CD and HP-β-CD as shown in the following table:

Cyclodextrin TypeActivation Energy (KJ/mol)Pre-exponential FactorReference
MCT-β-CD113.91.39×10^10
β-CD350.61.11×10^31
HP-β-CD303.31.37×10^26

The significantly lower activation energy of MCT-β-CD explains its reduced thermal stability. For the three cyclodextrin types, thermal stability follows the descending order: HP-β-CD > β-CD > MCT-β-CD .

Applications in Textile Functionalization

One of the most significant applications of MCT-β-CD is in textile functionalization, where it serves as a permanent host molecule that can be covalently bonded to various textile materials.

Covalent Attachment to Textile Fibers

MCT-β-CD possesses a reactive chlorine atom in the triazinyl ring that facilitates covalent bonding with nucleophilic groups present in textile fibers, particularly cellulosic materials . This reactive property distinguishes MCT-β-CD from native cyclodextrins, which can only form weak hydrogen bonds with cellulosic fibers.

The process of grafting MCT-β-CD onto cotton can be optimized through response surface methodology, examining various parameters including:

  • MCT-β-CD concentration

  • pH of the solution

  • Curing temperature

  • Reaction time

Studies have shown that the interaction between MCT-β-CD concentration and pH has a decisive effect on important properties such as nitrogen content, graft yield, tensile strength, and wash durability of treated fabrics .

Novel Processing Methods

Recent advances have developed simplified methods for MCT-β-CD immobilization on fibers. One notable approach involves utilizing the crosslinking reaction between MCT-β-CD and polyamines such as polyethylenimine (PEI) .

This method offers significant advantages:

  • MCT-β-CD can be immobilized even at room temperature

  • Processing time can be shortened when heated

  • The immobilization can be achieved through a simple one-pot processing technique

FTIR analysis confirms the successful attachment of MCT-β-CD to cotton fibers through the appearance of characteristic peaks at 1715 cm^-1 (attributed to the C=N group) and in the 1630-1430 cm^-1 range (corresponding to conjugated cyclic >C=N- systems) .

Inclusion Complex Formation

The fundamental property of cyclodextrins—their ability to form inclusion complexes with various guest molecules—is preserved in MCT-β-CD, though with some modifications due to the presence of the monochlorotriazinyl group.

Complexation with Essential Oils and Flavor Compounds

MCT-β-CD can form inclusion complexes with essential oils and flavor compounds, enabling functionalized textiles with controlled release properties. Studies have demonstrated successful inclusion of:

  • Thyme oil (containing thymol and carvacrol)

  • d-limonene as a model flavor compound

  • Cypermethrin and permethrin for insect-repellent textiles

The mechanism of inclusion involves the hydrophobic cavity of the cyclodextrin molecule encapsulating the guest molecule through non-covalent interactions. For thyme oil components, it has been observed that both thymol and carvacrol can be efficiently encapsulated in the MCT-β-CD cavity when applied to cotton fabrics .

Complexation Constants and Thermodynamics

The complexation of guest molecules with MCT-β-CD typically results in lower association constants compared to native β-CD due to steric hindrance caused by the monochlorotriazinyl substituent . This phenomenon has been observed in studies of fluorescent whitening agents.

For example, spectrofluorometric studies have shown that the complex association constant for a fluorescent whitening agent (UVBNB) was 1787 ± 75 M^-1 for MCT-β-CD compared to 2552 ± 115 M^-1 for native β-CD .

The Gibbs free energy values for these complexes were:

  • UVBNB-β-CD: -19.44 kJ·mol^-1

  • UVBNB-MCT-β-CD: -18.55 kJ·mol^-1

These values indicate that while complexes with MCT-β-CD are still thermodynamically favorable, they are slightly less stable than those formed with native β-CD.

Applications in Cellulose Modification

MCT-β-CD has been successfully used to modify cellulose-based materials, creating novel functional properties through covalent attachment.

Cellulose Powder Modification

MCT-β-CD can be covalently bonded to cellulose powder through a two-step process:

  • Physical adsorption of MCT-β-CD onto cellulose powder

  • Chemical reaction following zero-order kinetics with a rate constant of k = 6.43 × 10^-4 ± 0.11 × 10^-4 g g^-1 s^-1

The immobilized cyclodextrin on cellulose powder retains its inclusion capabilities, with a maximum molar inclusion ratio of 0.85 for d-limonene, which is comparable to the inclusion ratio for d-limonene in native β-cyclodextrin .

Ester Bond Formation

Both solid-state NMR and FTIR studies have confirmed that ester bonds are formed between cellulose and cyclodextrins during modification . The formation of these bonds is evidenced by:

  • A new vibration band at 1727 cm^-1 in FTIR spectra, attributed to C=O stretching of ester bonds

  • A new peak at 173 ppm in 13C-solid state CPMAS NMR, assignable to the carbon in an ester group

The chemical attachment through ester bonds provides greater durability compared to physical adsorption methods, ensuring that the modified properties persist even after repeated washing.

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